molecular formula C20H22BrCl2N3 B15073594 (2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride

(2Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile dihydrochloride

Cat. No.: B15073594
M. Wt: 455.2 g/mol
InChI Key: SABUORLIDVBCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DG-172 dihydrochloride is a novel compound known for its selective antagonistic properties towards peroxisome proliferator-activated receptor beta/delta (PPARβ/δ). It has an inhibitory concentration (IC50) of 27 nM, making it a potent inverse agonist . This compound is primarily used in scientific research to study the functions and therapeutic potential of PPARβ/δ.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DG-172 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of DG-172 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DG-172 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of DG-172 dihydrochloride with modified functional groups, which are used for further research and development .

Scientific Research Applications

DG-172 dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

DG-172 dihydrochloride exerts its effects by selectively inhibiting the activity of PPARβ/δ. It enhances the recruitment of transcriptional corepressors and down-regulates the transcription of PPARβ/δ target genes such as angiopoietin-like 4 (ANGPTL4). This inhibition leads to altered cellular processes, including reduced cancer cell invasion and modified differentiation of bone marrow cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DG-172 dihydrochloride is unique due to its high selectivity and potency as a PPARβ/δ antagonist. Its ability to inhibit specific target genes and pathways makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C20H22BrCl2N3

Molecular Weight

455.2 g/mol

IUPAC Name

2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride

InChI

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H

InChI Key

SABUORLIDVBCPI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.